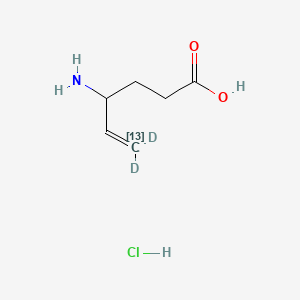

Vigabatrin-13C-d2 (hydrochloride)

Description

Contextualization of Vigabatrin (B1682217) as a Parent Compound in Neurochemical Research

Vigabatrin is a structural analog of the primary inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA). researchgate.netdrugbank.com Its mechanism of action is well-defined; it was specifically designed to be an irreversible inhibitor of GABA transaminase (GABA-T), the key enzyme responsible for the breakdown of GABA. drugbank.comnih.govpatsnap.com By inhibiting GABA-T, Vigabatrin effectively increases the concentration of GABA in the brain. researchgate.netnih.gov This elevation in GABA levels enhances inhibitory neurotransmission, which serves as a brake on the excitatory processes that can lead to seizure activity. nih.govpatsnap.com

The specificity of Vigabatrin's action has made it a significant compound in neurochemical research, allowing scientists to explore the mechanisms underlying seizure activity and the broader role of the GABAergic system in brain function. researchgate.netnih.gov Research using Vigabatrin has contributed to understanding GABA metabolism and its influence on neuronal excitability. nih.govresearchgate.net Studies have shown that Vigabatrin administration leads to a measurable increase in GABA concentrations in the brain and cerebrospinal fluid, which correlates with improved seizure control. nih.gov

Rationale and Significance of Isotopic Labeling (¹³C, d2) for Research Applications

Isotopic labeling involves replacing an atom in a molecule with its isotope, which has the same number of protons but a different number of neutrons, and thus a different mass. lgcstandards.com Stable, non-radioactive isotopes like Carbon-13 (¹³C) and deuterium (B1214612) (²H or D) are widely used in research. scioninstruments.comisotope.com The key advantage of using stable isotope-labeled compounds, such as Vigabatrin-13C-d2, is that they are chemically identical to their unlabeled counterparts but have a distinct, higher mass. lgcstandards.com

This mass difference is the cornerstone of their utility in analytical techniques like mass spectrometry (MS). lgcstandards.comscioninstruments.com When a sample containing both the unlabeled analyte and its isotopically labeled version is analyzed, the mass spectrometer can distinguish between the two based on their mass-to-charge (m/z) ratio. scioninstruments.com This allows the labeled compound to serve as an ideal internal standard in quantitative analyses. scioninstruments.comnih.gov

Key advantages of isotopic labeling include:

Enhanced Accuracy in Quantification: Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard for quantitative mass spectrometry. scioninstruments.comscispace.com They co-elute with the analyte and experience similar ionization effects, correcting for variability during sample preparation and analysis, which minimizes measurement uncertainty. lgcstandards.comwaters.com

Metabolic Tracing: ¹³C-labeled compounds are powerful tools for interrogating the metabolism of cells, a practice known as metabolic flux analysis. medchemexpress.comnih.gov Researchers can track the journey of the labeled carbon atoms through various metabolic pathways, determining relative pathway activities and nutrient contributions. nih.gov

Improved Compound Identification: In complex biological mixtures, ¹³C labeling can help confirm the identity of metabolites by providing unique spectral signatures in techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and reducing ambiguity. nih.gov

Role of Vigabatrin-13C-d2 (hydrochloride) as a Specialized Probe and Analytical Standard in Scientific Investigations

Vigabatrin-13C-d2 (hydrochloride) functions primarily as a high-fidelity analytical standard and a specialized probe in scientific studies. medchemexpress.com Its main application is as an internal standard for the accurate quantification of Vigabatrin in biological matrices such as plasma, cerebrospinal fluid, and tissue extracts using liquid chromatography-mass spectrometry (LC-MS). medchemexpress.comnih.govscispace.com

In a typical quantitative bioanalytical assay, a known amount of Vigabatrin-13C-d2 is added to an unknown sample at the beginning of the sample preparation process. lgcstandards.com Because the labeled standard behaves almost identically to the unlabeled Vigabatrin throughout extraction, chromatography, and ionization, the ratio of the MS signal of the analyte to the standard provides a highly accurate and precise measurement of the analyte's concentration, correcting for potential sample loss or matrix effects. waters.com

The table below outlines the key properties of Vigabatrin-13C-d2 (hydrochloride).

| Property | Value/Description |

| Chemical Name | (S)-4-Aminohex-5-enoic-6-13C-6,6-d2 acid hydrochloride synzeal.com |

| Molecular Formula | C₅¹³CH₁₀D₂ClNO₂ medchemexpress.com |

| Molecular Weight | 168.62 g/mol medchemexpress.com |

| Isotopic Labels | Carbon-13 (¹³C), Deuterium (D, ²H) medchemexpress.com |

| Primary Application | Internal standard for quantitative analysis by mass spectrometry. medchemexpress.com |

| Parent Compound | Vigabatrin (hydrochloride) medchemexpress.com |

Scope and Objectives of Academic Research Utilizing Isotopically Labeled Vigabatrin

The use of Vigabatrin-13C-d2 (hydrochloride) supports a range of research objectives focused on understanding the pharmacokinetics, metabolism, and neurochemical effects of Vigabatrin.

Key research areas and objectives include:

Pharmacokinetic (PK) Studies: A primary objective is to precisely characterize the absorption, distribution, metabolism, and excretion (ADME) of Vigabatrin. Using the labeled standard allows for the development of robust bioanalytical methods to accurately measure drug concentrations over time in various biological fluids. medchemexpress.com

Metabolic Flux Analysis: The ¹³C label enables researchers to trace the metabolic fate of Vigabatrin. medchemexpress.com This can help identify and quantify metabolites and understand how the compound interacts with central metabolic pathways, such as the Krebs cycle. nih.govnih.gov

Neurochemical Investigations: Researchers aim to correlate the concentration of Vigabatrin in the central nervous system with its pharmacodynamic effects, such as the elevation of GABA levels. nih.gov High-precision measurement, facilitated by the labeled standard, is crucial for establishing these relationships.

Clinical and Diagnostic Research: The labeled compound is used to develop and validate clinical assays, such as those for newborn screening for metabolic disorders or for therapeutic drug monitoring to ensure optimal drug exposure. medchemexpress.comnih.gov

The table below summarizes the primary research applications for this specialized compound.

| Research Area | Objective | Role of Vigabatrin-13C-d2 (hydrochloride) |

| Pharmacokinetics | To accurately determine Vigabatrin concentrations in biological samples over time. | Serves as an internal standard for LC-MS based quantification. nih.govscispace.com |

| Neuropharmacology | To correlate drug levels with changes in brain GABA concentrations. | Enables precise measurement of Vigabatrin in brain tissue or CSF. nih.gov |

| Metabolomics | To trace the metabolic pathways and identify metabolites of Vigabatrin. | Acts as a tracer to follow the fate of the ¹³C and deuterium atoms. medchemexpress.comnih.gov |

| Clinical Assay Development | To create reliable and validated methods for therapeutic drug monitoring. | Ensures the accuracy and reproducibility of quantitative assays. waters.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H12ClNO2 |

|---|---|

Molecular Weight |

168.62 g/mol |

IUPAC Name |

4-amino-6,6-dideuterio(613C)hex-5-enoic acid;hydrochloride |

InChI |

InChI=1S/C6H11NO2.ClH/c1-2-5(7)3-4-6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H/i1+1D2; |

InChI Key |

FBNKOYLPAMUOHS-YSJJXQNZSA-N |

Isomeric SMILES |

[2H][13C](=CC(CCC(=O)O)N)[2H].Cl |

Canonical SMILES |

C=CC(CCC(=O)O)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Incorporation for Vigabatrin 13c D2 Hydrochloride

Strategies for Carbon-13 Incorporation

The introduction of a ¹³C atom at a specific position in a molecule like Vigabatrin (B1682217) necessitates a synthetic route that utilizes a ¹³C-labeled precursor. The choice of precursor and the subsequent reaction sequence are pivotal for an efficient and successful synthesis.

Selection of ¹³C-Labeled Precursors

The incorporation of the ¹³C isotope at the C-6 position of Vigabatrin typically involves the use of a small, universally applicable labeled building block. A versatile approach for ¹³C₂-labeling begins with elemental ¹³C carbon itself. rsc.org This elemental carbon can be used to synthesize calcium carbide (Ca¹³C₂), which upon reaction with water, generates ¹³C₂-acetylene. This labeled acetylene (B1199291) is a highly valuable and atom-economic precursor for a vast array of organic transformations, allowing the introduction of a two-carbon labeled unit into a target molecule. rsc.org

For the synthesis of Vigabatrin-¹³C-d₂, a Wittig-type reaction is a common method for forming the vinyl group. nih.govresearchgate.net This would involve the preparation of a ¹³C-labeled methyltriphenylphosphonium (B96628) halide. The synthesis of this reagent would start from a ¹³C-labeled methyl halide, such as ¹³C-iodomethane, which is a commercially available starting material. The reaction of ¹³C-iodomethane with triphenylphosphine (B44618) would yield the desired ¹³C-labeled phosphonium (B103445) salt, ready to be used in the olefination step.

Stereoselective Synthesis Routes for ¹³C Enrichment

Vigabatrin possesses a chiral center at the C-4 position, with the (S)-enantiomer being the pharmacologically active form. nih.govnih.gov Therefore, synthetic routes must be stereoselective to produce the desired enantiomerically pure compound. Several established methods for the asymmetric synthesis of Vigabatrin can be adapted for ¹³C-labeling.

One prominent strategy employs L-glutamic acid as a chiral starting material. nih.govresearchgate.net In this approach, the carboxyl groups of L-glutamic acid are chemically modified to form a key intermediate, such as (S)-2-oxopyrrolidine-5-carboxaldehyde. researchgate.net This chiral aldehyde can then undergo a Wittig reaction with the ¹³C-labeled phosphonium ylide (generated from the precursor discussed in 2.1.1) to introduce the ¹³C-labeled vinyl group at the desired position, preserving the stereochemistry derived from the L-glutamic acid backbone.

Another powerful method involves the Sharpless asymmetric epoxidation or aminohydroxylation. nih.gov These reactions can create the necessary chiral center from an achiral precursor. For instance, an asymmetric synthesis could build the chiral amine-bearing center first, followed by the introduction of the labeled vinyl group via an olefination reaction to complete the carbon skeleton of Vigabatrin. researchgate.net

Deuterium (B1214612) Labeling Techniques for d2 Incorporation

The introduction of two deuterium atoms specifically at the C-6 position requires highly selective chemical reactions. The choice of method is critical for achieving high levels of deuteration without isotopic scrambling.

Methods for Site-Specific Deuteration

For installing two deuterium atoms on the terminal vinyl carbon, modern catalytic methods offer high precision. A copper-catalyzed deacylative deuteration reaction presents a powerful strategy for site-specific and degree-controlled deuteration. nih.gov This method uses a ketone as a traceless activating group and heavy water (D₂O) as the deuterium source. By designing the substrate appropriately, it is possible to achieve selective mono-, di-, or tri-deuteration at specific alkyl positions, including the terminal carbon of a vinyl group. nih.gov The reaction is redox-neutral and tolerates a wide range of functional groups, making it suitable for complex molecules. nih.gov

Hydrogen isotope exchange (HIE) is another common technique. researchgate.net This can be achieved using heterogeneous catalysts like palladium on carbon (Pd/C) or ruthenium nanoparticles, with D₂ gas or D₂O serving as the deuterium source. researchgate.net However, controlling the site-selectivity of HIE can be challenging, and conditions must be carefully optimized to favor deuteration at the vinyl position over other exchangeable C-H bonds in the molecule. Photochemical methods for deuteration have also emerged as a milder alternative to traditional catalytic systems. rsc.org

Impact of Deuteration on Molecular Properties Relevant to Research

The substitution of hydrogen with deuterium, its heavier isotope, introduces subtle but significant changes to the molecule's physical and chemical properties. These changes are fundamental to the utility of deuterated compounds in research. mdpi.commedchemexpress.com

The primary effect of deuteration is the increase in mass, which alters the vibrational frequency of the C-D bond compared to the C-H bond. The C-D bond is stronger and has a lower zero-point energy, which leads to a higher activation energy for reactions involving the cleavage of this bond. mdpi.com This phenomenon, known as the kinetic isotope effect (KIE), is the basis for using deuteration to slow down drug metabolism by enzymes like cytochrome P450s. mdpi.commedchemexpress.com

Deuteration can also influence non-covalent interactions and the physical properties of the molecule in the solid state. It can affect hydrogen bond geometries (the Ubbelohde effect), molecular volume, and polarizability. mdpi.comrsc.orgnih.gov These modifications can lead to changes in crystal packing, melting point, and solubility. nih.govnih.gov For research applications, particularly in using Vigabatrin-¹³C-d₂ as an internal standard, these property changes are generally considered negligible as long as the isotopic labeling is stable and does not interfere with the analytical method. mdpi.comresearchgate.net

Table 1: Effects of Deuteration on Molecular Properties

| Property | Effect of Deuteration (H to D substitution) | Research Significance |

|---|---|---|

| Bond Strength | C-D bond is stronger than the C-H bond. mdpi.com | Increased stability; higher energy required for bond cleavage. |

| Vibrational Frequency | Reduced vibrational stretching frequency for C-D vs. C-H. mdpi.com | Alters the infrared spectrum, allowing for spectroscopic tracking. |

| Zero-Point Energy | Lower ground state (zero-point) energy for the C-D bond. rsc.org | Contributes to the kinetic isotope effect. |

| Kinetic Isotope Effect | Slower reaction rates for processes involving C-D bond cleavage. mdpi.com | Used to study reaction mechanisms and slow metabolic pathways. |

| Molecular Volume | May alter molecular volume and polarizability. nih.gov | Can influence crystal packing and intermolecular interactions. |

| Hydrogen Bonding | Can cause geometric changes in hydrogen bonds (Ubbelohde effect). mdpi.comrsc.org | Affects solid-state structure and properties of materials. |

Optimization of Synthetic Yields and Isotopic Purity for Research-Grade Material

For Vigabatrin-¹³C-d₂ (hydrochloride) to function effectively as an internal standard, both the chemical and isotopic purity must be exceptionally high. The optimization of the synthesis is therefore focused on maximizing the yield of the correct, stereochemically pure isomer while ensuring the highest possible level of isotopic enrichment.

Commercial preparations of research-grade Vigabatrin-¹³C-d₂ are available with high purity, often exceeding 95% by HPLC and having a deuterated form purity of ≥99%. lgcstandards.com Achieving this standard requires careful optimization of each reaction step to minimize side products and purification through methods like High-Performance Liquid Chromatography (HPLC).

Isotopic purity is paramount. In mass spectrometry, the internal standard must have a distinct mass-to-charge ratio from the analyte to allow for accurate quantification. Incomplete labeling or low isotopic enrichment can lead to mass overlap and interfere with the analysis. nih.gov One study noted that some commercial preparations of labeled vigabatrin had insufficient isotope enrichment, which posed challenges for data calculation, highlighting the criticality of this parameter. nih.gov The final product must be thoroughly characterized using techniques such as mass spectrometry to confirm the mass increase corresponding to the ¹³C and d₂ labels, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²H NMR) to verify the exact location of the isotopes within the molecular structure. researchgate.net

Table 2: Typical Specifications for Research-Grade Vigabatrin-¹³C-d₂ (hydrochloride)

| Parameter | Specification | Method of Analysis |

|---|---|---|

| Chemical Purity | >95% lgcstandards.com | High-Performance Liquid Chromatography (HPLC) |

| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₂) | Mass Spectrometry |

| Formal Name | 4-aminohex-5-enoic-6-¹³C-6,6-d₂ acid, monohydrochloride | Spectroscopic Analysis (NMR, MS) |

| Appearance | White to off-white solid/granular powder fda.gov | Visual Inspection |

| Solubility | Soluble in water fda.gov | Physical Testing |

Advanced Analytical Characterization of Synthesized Labeled Compounds for Isotopic Confirmation (e.g., NMR, Mass Spectrometry)

While detailed proprietary analytical data for commercially available Vigabatrin-13C-d2 (hydrochloride) is not extensively published in the public domain, the principles of its characterization are well-established. A comprehensive analysis would involve a combination of one-dimensional and two-dimensional NMR experiments, alongside high-resolution mass spectrometry.

It is important to note that a study has highlighted that some commercial preparations of labeled vigabatrin (13C, 2H2) have demonstrated insufficient isotope enrichment, which can pose challenges in data calculation for sensitive analyses. nih.gov This underscores the critical importance of rigorous analytical characterization to ensure the quality and reliability of the internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structural details of molecules. For Vigabatrin-13C-d2 (hydrochloride), NMR would be used to confirm the position of the isotopic labels.

1H NMR (Proton NMR): In the 1H NMR spectrum of the labeled compound, the signals corresponding to the protons on the terminal vinyl carbon (C-6) would be absent or significantly reduced due to their replacement with deuterium atoms. The characteristic splitting patterns of adjacent protons would also be altered, providing clear evidence of deuteration at the C-6 position.

13C NMR (Carbon-13 NMR): The 13C NMR spectrum would show a prominent, enhanced signal for the C-6 carbon due to the incorporation of the 13C isotope. The coupling between this 13C atom and any remaining protons or adjacent carbon atoms would provide further structural confirmation. The chemical shift of this signal would be characteristic of a vinyl carbon.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments would be used to differentiate between CH, CH2, and CH3 groups. In the case of Vigabatrin-13C-d2, the signal for the C-6 position would be identified as a CD2 group.

While specific spectral data for Vigabatrin-13C-d2 (hydrochloride) is not publicly available, the following table outlines the expected 13C NMR chemical shifts for unlabeled Vigabatrin, which would serve as a basis for comparison.

| Atom | Expected 13C Chemical Shift (ppm) |

| C1 (C=O) | ~175-180 |

| C2 (-CH2-) | ~30-35 |

| C3 (-CH2-) | ~25-30 |

| C4 (-CH(NH2)-) | ~50-55 |

| C5 (=CH-) | ~135-140 |

| C6 (=CH2) | ~115-120 |

Note: These are approximate values and can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight of Vigabatrin-13C-d2 (hydrochloride) and verifying the successful incorporation of the isotopes.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. The expected molecular weight of Vigabatrin-13C-d2 is higher than that of unlabeled Vigabatrin due to the presence of one 13C and two deuterium atoms. This mass difference serves as direct evidence of successful labeling.

Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the molecular ion is isolated and fragmented. The resulting fragmentation pattern is a unique "fingerprint" for the molecule. For Vigabatrin-13C-d2, the fragmentation pattern would be compared to that of unlabeled Vigabatrin. The fragments containing the C-6 position would exhibit a corresponding mass shift, confirming the location of the isotopic labels. A recent study on the rapid determination of plasma vigabatrin by LC-ESI-MS/MS utilized Vigabatrin-13C,d2 as an internal standard. rsc.org This method relied on the distinct mass of the labeled compound for accurate quantification.

The following table summarizes the key mass spectrometry data for Vigabatrin-13C-d2 (hydrochloride).

| Parameter | Value | Source |

| Formal Name | 4-aminohex-5-enoic-6-13C-6,6-d2 acid, monohydrochloride | |

| CAS Number | 2749628-08-6 | |

| Molecular Formula | C5[13C]H9D2NO2 • HCl | |

| Formula Weight | 168.6 | |

| Purity | ≥99% deuterated forms (d1-d2) |

Mechanistic Investigations of Vigabatrin 13c D2 Hydrochloride in Preclinical and in Vitro Systems

Detailed Kinetics of Gamma-Aminobutyric Acid Transaminase (GABA-T) Inhibition

The interaction between vigabatrin (B1682217) and GABA-T is a well-characterized example of mechanism-based enzyme inactivation. This process has been studied extensively to understand its kinetics and the specifics of its inhibitory action.

Vigabatrin functions as an irreversible inhibitor of GABA-T. patsnap.comdrugbank.comnih.gov Unlike reversible inhibitors, which bind and dissociate from the enzyme, vigabatrin forms a stable, covalent bond with the enzyme's active site. nih.govresearchgate.net This irreversible binding means that the recovery of enzyme activity is not dependent on the elimination of the drug from the body but rather on the synthesis of new GABA-T enzyme. nih.govnih.gov Studies have shown that the half-life for the resynthesis of GABA-T is several days, which explains the long-lasting pharmacological effect of vigabatrin despite its relatively short plasma half-life of 5 to 9 hours. nih.govnih.gov

The pharmacological activity is specific to the S-(+)-enantiomer of vigabatrin, which is solely responsible for the inhibition of GABA-T. nih.govnih.gov The R-(-)-enantiomer is inactive. nih.gov The inhibition is highly selective for GABA-T, with significantly less activity against other enzymes like glutamic acid decarboxylase (GAD). Research using cultured neurons and astrocytes indicated a preferential inhibition of neuronal GABA-T by vigabatrin. nih.gov

Vigabatrin is classified as an enzyme-activated irreversible inhibitor, often referred to as a "suicide inhibitor". neupsykey.comnih.govnih.gov It is designed to be structurally similar to GABA, the natural substrate of GABA-T. neupsykey.comvigabatrin.org This structural analogy allows vigabatrin to enter the active site of the enzyme and be processed as if it were the natural substrate. vigabatrin.org

During the catalytic cycle, the enzyme converts the vinyl group of vigabatrin into a highly reactive electrophilic intermediate. This intermediate then attacks a nucleophilic residue within the enzyme's active site, forming a permanent, covalent adduct. nih.gov Crystallographic studies have identified this adduct as a ternary complex involving the inhibitor, the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor, and the active site residue Lys-329. nih.govresearchgate.net This covalent modification permanently inactivates the enzyme molecule, preventing it from metabolizing GABA. patsnap.comnih.gov

Vigabatrin-13C-d2 (hydrochloride) is specifically designed as an internal standard for analytical purposes, where its mass difference allows for clear differentiation from the unlabeled drug. medchemexpress.com The substitution of atoms with their heavier isotopes (like ¹²C with ¹³C and ¹H with ²H or deuterium) can influence the rates of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). This effect arises because the heavier isotopes form stronger covalent bonds, which require more energy to break during a reaction.

While the KIE is a fundamental principle in physical organic chemistry and enzymology, specific studies detailing the kinetic isotope effects of Vigabatrin-13C-d2 on GABA-T reaction rates and binding are not prominently available in the reviewed literature. Such studies would be necessary to quantify how the isotopic labeling at the vinyl group specifically alters the kinetics of the suicide inhibition mechanism. One preclinical study noted that commercial preparations of labeled vigabatrin (¹³C, ²H₂) had insufficient isotopic enrichment to serve as a reliable standard for gauging extraction efficiency in their particular experimental setup. nih.gov

Table 1: Technical Specifications of Vigabatrin-13C-d2 (hydrochloride) This interactive table provides a summary of the chemical and physical properties of the labeled compound.

| Property | Value |

|---|---|

| Formal Name | 4-aminohex-5-enoic-6-¹³C-6,6-d₂ acid, monohydrochloride |

| CAS Number | 2749628-08-6 |

| Molecular Formula | C₅[¹³C]H₉D₂NO₂ • HCl |

| Formula Weight | 168.6 |

| Purity | ≥99% deuterated forms (d₁-d₂) |

| Primary Use | Internal standard for quantification of vigabatrin |

Data sourced from Cayman Chemical.

Molecular and Structural Biology Studies of Enzyme-Ligand Complexes

To visualize and understand the interaction between vigabatrin and GABA-T at an atomic level, researchers employ computational and structural biology techniques. These methods provide crucial insights into the binding mode and the mechanism of inactivation.

Molecular docking and molecular dynamics (MD) simulations are computational tools used to predict and analyze the interaction between a ligand, such as vigabatrin, and its protein target. mdpi.comnih.gov Studies have used these methods to model the binding of vigabatrin into the active site of GABA-T. mdpi.comresearchgate.netresearchgate.net

These simulations have shown that vigabatrin forms specific interactions with amino acid residues in the enzyme's active site. For instance, one docking study identified four hydrogen bonds and one salt bridge in the complex between vigabatrin and GABA-AT. mdpi.com The models help in building a pharmacophore, which describes the essential features required for a molecule to bind to the target, including hydrophobic, hydrogen bond acceptor, and ionizable features. mdpi.com Such computational approaches are instrumental in understanding the binding behavior of inhibitors and in the design of new, potentially more potent compounds. researchgate.netresearchgate.net

Table 2: Key Amino Acid Residues in Vigabatrin-GABA-T Interaction from Docking Studies This interactive table lists amino acid residues within the GABA-T active site identified as interacting with vigabatrin in computational models.

| Interacting Residue | Interaction Type |

|---|---|

| Multiple Residues | Hydrogen Bonds |

| Multiple Residues | Salt Bridge |

| Ile100 | Binding Position |

| Ser102 | Binding Position |

| Phe217 | Binding Position |

| His218 | Binding Position |

| Arg220 | Binding Position |

| Glu293 | Binding Position |

| Asp326 | Binding Position |

| Gln329 | Binding Position |

Data compiled from multiple molecular docking studies. mdpi.comresearchgate.net

X-ray crystallography has provided direct, high-resolution structural evidence for the mechanism of vigabatrin's action. Researchers have successfully solved the crystal structure of pig liver GABA-T in complex with vigabatrin to a resolution of 2.3 Å. nih.govresearchgate.net

These crystal structures confirm the predictions from biochemical and computational studies. They clearly show that vigabatrin forms a covalent ternary adduct with the PLP cofactor and the lysine (B10760008) residue at position 329 (Lys-329) in the active site of the enzyme. nih.govresearchgate.net This structural data provides definitive support for the proposed suicide inhibition mechanism. nih.gov Interestingly, the structural analysis of GABA-AT also revealed the presence of a [2Fe-2S] cluster near the center of the dimeric enzyme, though its function remains unknown. nih.govresearchgate.net The aldimine of vigabatrin has also been modeled into the active site based on the crystallographic data, further clarifying the spatial arrangement during the initial steps of the interaction. nih.gov

Modulation of GABAergic Systems in Research Models (e.g., Cell Cultures, Isolated Organs, Animal Models)

The primary mechanism of Vigabatrin is the potentiation of GABAergic neurotransmission by preventing the degradation of GABA. patsnap.comdrugbank.com This action has been extensively characterized in a variety of research models, from isolated cells to animal studies. researchgate.netnih.gov Studies in selectively cultured neurons and astrocytes have shown that Vigabatrin preferentially inhibits neuronal GABA-T. nih.govbohrium.com Furthermore, research indicates that at clinically relevant concentrations, Vigabatrin can increase the synaptic release of endogenous GABA from cultured neurons. nih.govbohrium.com The duration of its effect is dependent on the resynthesis rate of the GABA-T enzyme rather than the elimination rate of the drug itself. drugbank.com

Administration of Vigabatrin in animal models consistently results in a significant and widespread elevation of GABA concentrations in the brain. nih.govnih.gov Nuclear magnetic resonance spectroscopy (NMRS) studies have been instrumental in demonstrating these changes in vivo. nih.govnih.gov Following Vigabatrin administration, brain GABA levels can increase to two to three times their baseline values. nih.gov This elevation has been observed across multiple species and brain regions.

In rats, for example, chronic bilateral infusion directly into the subthalamic nucleus led to an almost complete inhibition of local GABA-T and a four-fold increase in GABA concentration in that region. nih.gov Studies using neocortical slices from rats showed an 88% increase in cellular GABA concentrations following incubation with Vigabatrin. researchgate.net Similarly, research in mice demonstrated increased whole-brain GABA levels after treatment. bohrium.com A comprehensive study in mice that received racemic Vigabatrin via continuous infusion found that GABA levels increased significantly in all tissues examined, including the brain, prefrontal cortex, visual cortex, and liver. researchgate.net

Impact of Vigabatrin on GABA Levels in Animal Models

| Research Model | Brain Region/Tissue | Observed Effect on GABA Levels | Citation |

|---|---|---|---|

| Rats (Chronic Infusion) | Subthalamic Nucleus | ~4-fold increase | nih.gov |

| Rat Neocortical Slices | Neocortex | 88% increase | researchgate.net |

| Human Neocortical Slices | Neocortex | 62% increase | researchgate.net |

| Mice (Systemic Administration) | Whole Brain | Significant increase | bohrium.com |

| Mice (Continuous Infusion) | Brain, Prefrontal Cortex, Visual Cortex, Liver | Significant increase in all tissues | researchgate.net |

| General Animal Models (NMRS Studies) | Brain | ~2 to 3-fold increase from baseline | nih.gov |

While Vigabatrin is a highly specific inhibitor of GABA-T, research has explored its interaction with other related enzymes, particularly other transaminases (aminotransferases). nih.govnih.gov In vitro and in vivo studies have confirmed an interaction between Vigabatrin and alanine (B10760859) transaminase (ALA-T or ALT). nih.gov Serum samples from healthy volunteers spiked with Vigabatrin showed a notable inhibition of ALA-T activity. nih.gov This interaction is significant as it can lead to a reported decrease in plasma ALA-T activity by 20-100% in patients, potentially masking signs of underlying hepatic conditions. nih.gov

Vigabatrin is also suspected of inhibiting aspartate aminotransferase (AST). nih.gov This effect is thought to account for the paradoxical decrease in serum levels of these liver-associated enzymes observed during therapy. nih.govnih.gov Despite its high specificity for GABA-T, some level of activity against other transaminases is not entirely unexpected for this class of compound. nih.gov

Investigation of Off-Target Interactions and Selectivity in Research Models

The selectivity of Vigabatrin is a key aspect of its pharmacological profile. It was designed to be a highly specific antagonist of GABA-T, and studies have shown there is an almost 1000-fold difference between its inhibitory activity against GABA-T and its activity against ALA-T. nih.govnih.gov Further illustrating its specificity, research has shown that only the (S)-enantiomer of Vigabatrin is active in inhibiting GABA-T, which corresponds to observations that the (R)-enantiomer lacks anticonvulsant effects in animal models. nih.gov

Investigations into tissue distribution in mice have revealed a selective accumulation of the active S-enantiomer in different tissues. researchgate.net Following continuous infusion of racemic Vigabatrin, the ratio of the S-enantiomer to the R-enantiomer was highest in the eye, followed by the visual cortex, prefrontal cortex, liver, and total brain tissue. researchgate.net This suggests a preferential accumulation in ocular tissues, which may be relevant to understanding its off-target effects. researchgate.net

Beyond transaminases, other off-target interactions have been identified in preclinical models. One study using intestinal and renal cell culture models found that Vigabatrin inhibits taurine (B1682933) transport. medchemexpress.com

Selectivity and Off-Target Interactions of Vigabatrin

| Target/Interaction | Finding | Research Model | Citation |

|---|---|---|---|

| GABA-T vs. ALA-T | ~1000-fold higher selectivity for GABA-T. | Biochemical Assays | nih.gov |

| Stereoselectivity | Only the (S)-enantiomer inhibits GABA-T. | Cell Cultures / Animal Models | nih.gov |

| Cell-type Selectivity | Preferential inhibition of neuronal GABA-T over glial (astrocytic) GABA-T. | Cultured Mouse Neurons and Astrocytes | nih.govbohrium.com |

| Tissue Accumulation | The active S-enantiomer preferentially accumulates in the eye and visual cortex compared to other tissues. | Mice | researchgate.net |

| Taurine Transport | Inhibits taurine transport. | Intestinal and Renal Cell Cultures | medchemexpress.com |

| Alanine Transaminase (ALT/ALA-T) | Inhibits enzyme activity. | Human Serum (In Vitro/In Vivo) | nih.gov |

| Aspartate Transaminase (AST) | Suspected inhibitor. | Clinical Observation | nih.gov |

Analytical Applications and Quantitative Methodologies Utilizing Vigabatrin 13c D2 Hydrochloride in Research

Development of Isotope Dilution Mass Spectrometry (IDMS) for Vigabatrin (B1682217) Quantification in Research Matrices

Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard quantitative technique that relies on the use of a stable isotope-labeled version of the analyte as an internal standard. nih.govresearchgate.net For the quantification of vigabatrin, Vigabatrin-13C-d2 (hydrochloride) is the ideal internal standard. nih.gov Because it is chemically identical to the analyte of interest (vigabatrin) but has a different mass due to the incorporation of one Carbon-13 and two deuterium (B1214612) atoms, it behaves nearly identically during sample extraction, derivatization, and chromatographic separation. medchemexpress.comnih.gov

The development of a robust IDMS method, typically using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection. researchgate.netresearchgate.net The distinct mass-to-charge (m/z) ratio of Vigabatrin-13C-d2 allows the mass spectrometer to differentiate it from the unlabeled vigabatrin, enabling highly accurate quantification by calculating the ratio of the analyte to the internal standard. nih.govresearchgate.net This approach effectively corrects for analyte loss during sample processing and variations in instrument response, significantly improving the reliability of the results. nih.gov

The accurate quantification of vigabatrin from complex biological matrices requires effective sample preparation to remove interfering substances like proteins and salts. nih.gov The choice of technique depends on the matrix and the required sensitivity.

Protein Precipitation (PPT): This is a common and straightforward method used for plasma and serum samples. nih.gov It involves adding an organic solvent, typically acetonitrile (B52724) (ACN), to the biological sample. nih.govresearchgate.net The solvent denatures and precipitates the majority of the proteins, which can then be separated by centrifugation. The resulting supernatant, containing vigabatrin and the internal standard, is then typically diluted and injected into the LC-MS/MS system. nih.gov This method is valued for its simplicity and speed. researchgate.net

Liquid-Liquid Extraction (LLE): LLE is another widely used technique that separates compounds based on their relative solubilities in two different immiscible liquids. For vigabatrin analysis, after initial protein precipitation, an organic solvent can be used to extract the derivatized analyte and internal standard from the aqueous sample, providing a cleaner extract than PPT alone. nih.gov

Microsampling Techniques: Modern approaches such as Dried Plasma Spots (DPS) and Volumetric Absorptive Microsampling (VAMS) are gaining traction in preclinical research. nih.govdntb.gov.ua These methods require only a very small volume (microliters) of a biological fluid, which is advantageous in studies involving small animals. nih.govnih.gov The sample is spotted onto a specialized card or an absorptive tip, dried, and then extracted for analysis. nih.gov These techniques simplify sample collection, storage, and shipment. nih.gov

For any quantitative method to be considered reliable for research, it must undergo rigorous validation according to established guidelines. wisdomlib.orgwisdomlib.org This process ensures the method is fit for its intended purpose. Key validation parameters include:

Precision: This measures the closeness of agreement between a series of measurements from the same sample. It is typically expressed as the percent coefficient of variation (%CV). For vigabatrin quantification, validated methods demonstrate excellent precision, with intra-batch and inter-batch %CV values well within acceptable limits (typically <15%). nih.govresearchgate.net

Accuracy: This assesses how close the measured value is to the true value. It is often expressed as the percentage deviation from the nominal or known concentration. Validated assays for vigabatrin show high accuracy, with deviations generally within ±15% of the actual value. researchgate.netnih.gov

Linearity: This confirms that the method's response is directly proportional to the concentration of the analyte over a specific range. A recent LC-MS/MS method for vigabatrin demonstrated good linearity over a concentration range of 0.010 to 50.0 μg/mL, with a correlation coefficient (r²) of 0.9982. nih.gov This broad range makes the method suitable for various preclinical and clinical research applications. nih.gov

| Parameter | Acceptance Criteria | Reported Findings for Vigabatrin IDMS | Reference |

| Linearity Range | Correlation coefficient (r²) > 0.99 | 0.010 - 50.0 µg/mL | nih.gov |

| Correlation Coefficient (r²) | > 0.99 | 0.9982 | nih.gov |

| Intra-day Precision (%CV) | < 15% | 3.84% to 6.53% | researchgate.net |

| Inter-day Precision (%CV) | < 15% | 2.78% to 9.15% | researchgate.net |

| Accuracy (% Deviation) | ± 15% | -4.93% to 6.67% | researchgate.net |

| Recovery | Consistent and reproducible | Mean recovery of 99.59% | researchgate.net |

Application as an Internal Standard in Preclinical Pharmacokinetic and Pharmacodynamic Studies

In preclinical research, understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a drug is essential. nih.govnih.gov Pharmacokinetic studies describe what the body does to a drug, including its absorption, distribution, metabolism, and excretion (ADME). Vigabatrin-13C-d2 (hydrochloride) is indispensable for the quantitative analysis that underpins these studies. nih.govclinicaltrials.gov

By serving as an internal standard in IDMS assays, it enables the accurate measurement of vigabatrin concentrations in biological samples collected over time from research animals. nih.gov This data is used to calculate key PK parameters such as peak plasma concentration (Cmax), time to peak concentration (Tmax), elimination half-life (t½), and area under the concentration-time curve (AUC). nih.gov Accurate PK data is fundamental for correlating drug exposure with its pharmacological effect (pharmacodynamics). nih.gov

The primary advantage of using Vigabatrin-13C-d2 as an internal standard is the significant enhancement of analytical accuracy and reproducibility. nih.gov During sample preparation and analysis, some degree of analyte loss or variability is inevitable. Furthermore, components within a biological matrix can interfere with the ionization process in the mass spectrometer, either suppressing or enhancing the signal (matrix effect). researchgate.net

Because the stable isotope-labeled standard has the same chemical structure and properties as the unlabeled vigabatrin, it experiences the exact same losses and matrix effects. researchgate.netnih.gov It co-elutes with the parent compound during chromatography and is affected identically by ionization suppression or enhancement. nih.gov The final concentration is calculated based on the ratio of the analyte signal to the internal standard signal. This ratio remains constant even if the absolute signal intensity of both compounds fluctuates due to sample loss or matrix effects. This normalization process corrects for analytical variations, ensuring that the calculated concentration of vigabatrin is highly accurate and reproducible from sample to sample. nih.gov

| Chromatographic System | LC-MS/MS | Reference |

| Column | Waters symmetry C18 (4.6 mm × 50 mm, 3.5 µm) | nih.gov |

| Mobile Phase | Highly aqueous isocratic elution | nih.gov |

| Flow Rate | 0.35 mL/min | nih.gov |

| Run Time | 5 minutes | nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) | nih.gov |

| Vigabatrin Transition (m/z) | 129.57 > 70.99 | researchgate.net |

| Internal Standard Transition (m/z) | Not specified for 13C-d2, example IS: 179.7 > 116.92 | researchgate.net |

Tracer Studies and Metabolic Pathway Elucidation in Research Models

Beyond its use as an internal standard for quantification, Vigabatrin-13C-d2 (hydrochloride) has potential applications in metabolic tracer studies. medchemexpress.commedchemexpress.com Stable heavy isotopes can be used to trace the fate of a drug molecule as it is processed and metabolized by the body. medchemexpress.com Such studies are crucial for understanding a drug's mechanism of action and identifying its metabolic products.

In a tracer study, a labeled compound like Vigabatrin-13C-d2 is administered to a research model (e.g., cell culture or animal). The labeled atoms (¹³C and ²H/D) act as a "tag" that can be followed by mass spectrometry. As the parent drug is metabolized, the labels are incorporated into its various metabolites.

By analyzing samples over time and looking for molecules that contain the specific mass shift associated with the ¹³C and deuterium labels, researchers can identify the different chemical forms the drug takes. This allows for the elucidation of metabolic pathways, showing how the parent compound is transformed by enzymes in the body. For vigabatrin, this could be used to confirm its primary mechanism of irreversibly inhibiting GABA transaminase and to investigate any other potential metabolic routes in different biological systems. medchemexpress.commedchemexpress.com This provides invaluable insight into the drug's disposition and helps in identifying all chemical species to which the body is exposed.

Identification and Quantification of Metabolites Formed in In Vitro or Animal Studies

The use of isotopically labeled compounds is a cornerstone of drug metabolism studies. While vigabatrin itself is not extensively metabolized, the identification and quantification of any potential metabolites are crucial for a comprehensive understanding of its pharmacological profile. wjarr.com Studies involving radiolabeled vigabatrin, such as with ¹⁴C, have been instrumental in elucidating its metabolic fate.

In a study involving the administration of a single oral dose of [¹⁴C]vigabatrin to healthy male volunteers, the primary radioactive component recovered in urine was unchanged vigabatrin. nih.gov However, two minor urinary metabolites, accounting for less than 5% of the total dose, were also detected. nih.gov One of these metabolites was identified as the lactam of vigabatrin, 5-ethenyl-2-pyrrolidinone, using thermospray-LC/MS. nih.gov This demonstrates the principle of using labeled compounds to trace and identify metabolic products.

The typical workflow for such a study would involve administering Vigabatrin-13C-d2 (hydrochloride) to an in vitro system (e.g., liver microsomes) or an animal model. Biological samples (e.g., plasma, urine, tissue homogenates) would then be collected and analyzed by a high-sensitivity technique like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer would be programmed to detect the specific mass-to-charge ratios (m/z) of the parent compound and its expected metabolites, all of which would contain the ¹³C and deuterium labels. This allows for their clear differentiation from endogenous molecules.

Table 1: Methodologies for Metabolite Analysis of Vigabatrin

| Analytical Technique | Sample Matrix | Key Findings | Reference |

| Thermospray-LC/MS | Human Urine | Identification of a minor lactam metabolite of vigabatrin. | nih.gov |

| LC/MS-MS | Mouse Tissues (Eye, Brain, Liver, etc.) | Quantification of vigabatrin enantiomers and correlation with endogenous metabolites like GABA, β-alanine, and 4-GBA. | nih.gov |

Advanced Spectroscopic Techniques for Isotopic Analysis in Research

Advanced spectroscopic techniques are indispensable for the characterization of isotopically labeled compounds like Vigabatrin-13C-d2 (hydrochloride), ensuring its identity, purity, and isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are fundamental in confirming the chemical structure of Vigabatrin-13C-d2 (hydrochloride) and assessing its purity.

The ¹³C NMR spectrum is particularly informative for this compound. The presence of a ¹³C label at the C-6 position would result in a significantly enhanced signal for this carbon compared to the natural abundance of ¹³C. This allows for unambiguous assignment of the C-6 carbon resonance. The chemical shifts of the other carbon atoms in the molecule would be consistent with the vigabatrin structure. Quantitative ¹³C NMR can also be used to determine the isotopic enrichment at the labeled position. nih.gov Studies utilizing ¹³C NMR in patients receiving vigabatrin have demonstrated its utility in monitoring the effects of the drug on brain GABA synthesis. ismrm.org

While specific, detailed ¹H and ¹³C NMR spectral data for Vigabatrin-13C-d2 (hydrochloride) are not widely published in peer-reviewed literature, the general principles of NMR spectroscopy provide a clear framework for its structural assignment and purity assessment. The absence of unexpected signals would indicate the high purity of the compound.

Table 2: Expected NMR Spectroscopic Features for Vigabatrin-13C-d2 (hydrochloride)

| Nucleus | Expected Observation | Information Gained |

| ¹H | Disappearance/reduction of vinyl proton signals at C-6. | Confirmation of deuterium labeling. |

| ¹³C | Enhanced signal for the C-6 carbon. | Confirmation of ¹³C labeling and structural integrity. |

High-Resolution Mass Spectrometry for Isotopic Fingerprinting and Fragmentation Studies

High-resolution mass spectrometry (HRMS) is a critical technique for confirming the elemental composition and isotopic enrichment of Vigabatrin-13C-d2 (hydrochloride). HRMS provides a precise mass measurement, allowing for the differentiation of molecules with very similar nominal masses.

The molecular formula of Vigabatrin-13C-d2 (hydrochloride) is C₅[¹³C]H₉D₂NO₂·HCl. HRMS can verify this composition with high accuracy. The isotopic labeling with one ¹³C and two deuterium atoms results in a distinct isotopic pattern, or "fingerprint," in the mass spectrum. This pattern, characterized by the relative abundances of the different isotopologues, can be compared to the theoretical distribution to confirm the successful and specific labeling of the molecule.

Tandem mass spectrometry (MS/MS), a feature of modern mass spectrometers, is used to study the fragmentation of ions. By isolating the molecular ion of Vigabatrin-13C-d2 and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is produced. This pattern provides structural information and can be used for the highly specific detection of the compound in complex mixtures.

For instance, in LC-MS/MS methods for quantifying vigabatrin, specific multiple reaction monitoring (MRM) transitions are used. For vigabatrin, the transition m/z 130.10 → 113.10 is monitored. nih.gov For the internal standard, rac-vigabatrin ¹³C,d₂, the corresponding transition would be m/z 133.10 → 116.10. nih.gov This shift in both the precursor and product ion masses by 3 Da (due to one ¹³C and two ²H) provides unequivocal evidence of the labeled compound and ensures that it does not interfere with the measurement of the unlabeled analyte. The PubChem database provides MS/MS data for unlabeled vigabatrin, showing major fragment ions at m/z 71.049 and 67.0541, which can be used to predict the fragmentation pathways of the labeled analogue. nih.gov

Table 3: High-Resolution Mass Spectrometry Parameters for Vigabatrin-13C-d2 (hydrochloride)

| Parameter | Description | Expected Value/Observation | Reference |

| Molecular Formula | The elemental composition of the molecule. | C₅[¹³C]H₉D₂NO₂·HCl | |

| Formula Weight | The sum of the atomic weights of the atoms in the molecule. | 168.62 | medchemexpress.com |

| Precursor Ion (m/z) | The mass-to-charge ratio of the intact molecule. | 133.10 | nih.gov |

| Product Ion (m/z) | The mass-to-charge ratio of a characteristic fragment. | 116.10 | nih.gov |

Preclinical Pharmacological Research and Disposition Studies of Vigabatrin and Its Labeled Form

Distribution Characteristics in Research Animal Models

The distribution of vigabatrin (B1682217) has been extensively studied in animal models to understand its movement and accumulation in different parts of the body, which is crucial for interpreting its pharmacological and toxicological effects.

Vigabatrin is administered as a racemic mixture, containing equal parts of the S-(+) and R-(-) enantiomers. However, only the S-(+)-enantiomer is pharmacologically active, responsible for the irreversible inhibition of GABA-transaminase. nih.gov Preclinical studies in mice have revealed a significant differential distribution of these enantiomers across various tissues.

Research involving the continuous subcutaneous infusion of racemic vigabatrin into C57BL/6J mice demonstrated a preferential accumulation of the active S-(+) enantiomer in specific tissues, particularly those related to the visual system. nih.govnih.gov While the S/R enantiomer ratio in the administered drug solution is approximately 1.0, and in plasma it is about 0.74, the ratio is strikingly higher in certain tissues. nih.gov The highest steady-state S/R ratios were observed in the eye, followed by the visual cortex (VC), prefrontal cortex (PFC), liver, and total brain. nih.govnih.gov This suggests a selective uptake or retention mechanism for the S-(+) enantiomer in these tissues. The total content of vigabatrin in the eye was found to exceed that in the brain, PFC, and VC at all tested dose levels. nih.gov

In Sprague-Dawley rats administered vigabatrin intravenously, the S-VGB content was also found to be much higher than R-VGB in the hippocampus, prefrontal cortex, and liver. nih.govnih.gov This differential distribution underscores the importance of considering enantiomeric ratios when evaluating the tissue-specific effects of the drug. nih.gov

Partition coefficients (Kp), which describe the extent of a drug's distribution into a specific tissue relative to plasma, have also been calculated for the vigabatrin enantiomers in mice. nih.gov These studies showed that for the S-isomer, increasing the dose led to lower Kp values across most tissues, a phenomenon that was less pronounced for the R-isomer. nih.gov

Table 1: Steady-State S/R Enantiomer Ratios of Vigabatrin in Mouse Tissues Data derived from studies in C57BL/6J mice following continuous subcutaneous infusion. nih.govnih.gov

| Tissue | Mean S/R Ratio (± SEM) |

|---|---|

| Eye | 5.5 ± 0.2 |

| Visual Cortex (VC) | 3.9 ± 0.4 |

| Prefrontal Cortex (PFC) | 3.6 ± 0.3 |

| Liver | 2.9 ± 0.1 |

| Brain (Total) | 1.5 ± 0.1 |

| Plasma | 0.74 ± 0.02 |

Table 2: Tissue-to-Plasma Partition Coefficients (Kp) for Vigabatrin Enantiomers in Mice Calculations were based upon a mean plasma S/R ratio of 0.74. nih.gov

| Tissue | Isomer | Kp at 35 mg/kg/d | Kp at 70 mg/kg/d | Kp at 140 mg/kg/d |

|---|---|---|---|---|

| Eye | S-(+) | 5.78 | 5.34 | 4.19 |

| R-(-) | 0.77 | 0.65 | 0.76 | |

| Liver | S-(+) | 2.67 | 1.99 | 1.28 |

| R-(-) | 0.67 | 0.51 | 0.32 | |

| Prefrontal Cortex (PFC) | S-(+) | 0.89 | 0.75 | 0.58 |

| R-(-) | 0.18 | 0.14 | 0.18 | |

| Visual Cortex (VC) | S-(+) | 0.75 | 0.86 | 0.64 |

| R-(-) | 0.15 | 0.16 | 0.17 |

The blood-brain barrier (BBB) is a critical interface that regulates the passage of substances into the central nervous system. Studies indicate that vigabatrin's ability to cross the BBB into the brain is limited. Research has shown that cerebrospinal fluid concentrations of vigabatrin are only about 10% of those found in the plasma, despite the drug having negligible binding to plasma proteins. nih.gov This suggests that specific transport mechanisms or the physicochemical properties of the molecule hinder its efficient passage into the brain parenchyma. nih.gov

In contrast, the retina, which is a developmental extension of the brain, is not protected by the same robust barrier. nih.gov Consequently, vigabatrin can enter the retina in much greater amounts than it can enter the brain, leading to significantly higher concentrations in ocular tissues. nih.govnih.gov This differential permeability between the brain and the retina is a key finding in understanding the tissue-specific actions of the drug. nih.gov

Metabolism and Biotransformation Pathways in Non-Human Systems

The biotransformation of vigabatrin in preclinical species appears to be minimal, with the drug being handled by the body primarily through direct elimination.

Preclinical research indicates that vigabatrin undergoes very limited metabolic transformation. nih.gov Studies in rats, dogs, and monkeys have shown no significant hepatic metabolism. nih.gov The compound is not extensively processed by Phase I (oxidation, reduction, hydrolysis) or Phase II (conjugation) metabolic pathways. nih.govnih.gov

The primary pharmacological action of vigabatrin is the irreversible inhibition of GABA-transaminase, which leads to a significant increase in the concentration of the neurotransmitter GABA (gamma-aminobutyric acid) in the brain. nih.govnih.gov This inhibition also affects related metabolic pathways, causing a measurable increase in the levels of other endogenous compounds. In animal models, administration of vigabatrin leads to elevated concentrations of β-alanine and 4-guanidinobutyrate (4-GBA) in various tissues, including the brain, prefrontal cortex, and visual cortex. nih.gov These are not direct metabolites of vigabatrin but rather biomarkers of its pharmacological effect on GABA metabolism.

In the context of research using isotopically labeled compounds, one study noted that commercial preparations of Vigabatrin-13C-d2 presented challenges due to insufficient isotopic enrichment, which complicated its use as an internal standard for quantifying vigabatrin in tissue samples. nih.gov

The key enzyme that vigabatrin interacts with is GABA-transaminase (GABA-T). nih.govnih.gov Vigabatrin, specifically the S-(+)-enantiomer, acts as an enzyme-activated, irreversible inhibitor of GABA-T. nih.govnih.gov This inhibition is the central mechanism of its action, leading to increased GABA levels. nih.gov

Excretion Routes and Mass Balance Studies in Research Animals

The elimination of vigabatrin from the body is rapid and occurs primarily through the kidneys.

Mass balance studies, often conducted with radiolabeled compounds like Vigabatrin-13C-d2, aim to account for the total administered dose by measuring its excretion in urine, feces, and other potential routes. bioivt.comresearchgate.net While specific mass balance studies for vigabatrin in animals were not detailed in the reviewed literature, the data on its excretion are consistent and clear. The predominant route of elimination is renal excretion of the unchanged drug. nih.gov Approximately 95% of an administered dose of vigabatrin is reported to be excreted unchanged in the urine. nih.gov This high percentage of renal clearance indicates that metabolism plays a very minor role in its disposition and that the kidneys are the primary organ responsible for its removal from the body. nih.govscispace.com

Table of Mentioned Compounds

| Compound Name | Abbreviation / Other Names |

|---|---|

| Vigabatrin | VGB, γ-vinyl GABA |

| Vigabatrin-13C-d2 (hydrochloride) | - |

| S-(+)-Vigabatrin | S-VGB, active enantiomer |

| R-(-)-Vigabatrin | R-VGB, inactive enantiomer |

| Gamma-aminobutyric acid | GABA |

| β-alanine | BALA |

| 4-guanidinobutyrate | 4-GBA |

| Diazepam | - |

| Codeine phosphate | - |

| Pentobarbital | - |

| Barbital | - |

Pharmacokinetic Modeling and Simulation Based on Preclinical Data

Pharmacokinetic (PK) modeling and simulation are indispensable tools in the preclinical evaluation of drug candidates, providing a quantitative framework to understand and predict a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For vigabatrin, preclinical modeling efforts have focused on characterizing its stereoselective disposition, understanding its distribution into key tissues, and developing models that can describe its concentration-time profile across different species. These studies often utilize isotopically labeled compounds, such as Vigabatrin-13C-d2 (hydrochloride), as tracers for precise quantification during the drug development process. medchemexpress.com

Detailed Research Findings

Preclinical pharmacokinetic studies in animal models, primarily rodents, have been fundamental to understanding the disposition of vigabatrin. Research has highlighted significant differences in the pharmacokinetic profiles of its two enantiomers, the pharmacologically active S-(+)-enantiomer and the inactive R-(-)-enantiomer. nih.gov

A study in male Sprague-Dawley rats investigated the pharmacokinetics following the oral administration of racemic vigabatrin and its individual enantiomers at various doses. nih.gov The results showed that both enantiomers were detectable in plasma after administering the racemate, reaching maximum concentration (Cmax) at approximately 0.5 hours with a half-life (t1/2) of 2–3 hours. nih.gov However, interesting differences emerged at lower doses and when the enantiomers were administered separately. At a dose of 50 mg/kg, the S-enantiomer displayed a shorter half-life and higher clearance/bioavailability (Cl/F) compared to the R-enantiomer, suggesting faster metabolism of the active form. nih.gov

Pharmacokinetic Parameters of Vigabatrin Enantiomers in Rats

The table below summarizes the key pharmacokinetic parameters for S-Vigabatrin and R-Vigabatrin after intragastric administration of the racemate at different doses. Data is presented as mean values.

| Parameter | Dose (mg/kg) | S-Vigabatrin | R-Vigabatrin |

|---|---|---|---|

| t1/2 (h) | 200 | 2.58 | 2.62 |

| 100 | 2.11 | 2.28 | |

| 50 | 2.17 | 2.56 | |

| Cmax (µg/mL) | 200 | 59.8 | 61.7 |

| 100 | 32.8 | 35.4 | |

| 50 | 16.5 | 18.1 | |

| Cl/F (L/h/kg) | 200 | 0.45 | 0.43 |

| 100 | 0.44 | 0.41 | |

| 50 | 0.49 | 0.41 |

Disposition studies are critical for understanding how a drug distributes into various tissues. A key preclinical study in mice involved the continuous subcutaneous infusion of racemic vigabatrin for 12 days to investigate its tissue distribution. nih.gov This research was particularly focused on whether the active S-enantiomer would preferentially accumulate in the eye and visual cortex. nih.gov The findings confirmed that plasma vigabatrin concentrations increased linearly with the dose. nih.gov

Crucially, the study revealed a significant preferential accumulation of the S-enantiomer in specific tissues. The steady-state ratio of S- to R-enantiomers was highest in the eye, followed by the visual cortex (VC) and prefrontal cortex (PFC), indicating a stereoselective uptake or retention mechanism in these areas. nih.govresearchgate.net The total content of vigabatrin in the eye was found to exceed that in the brain at all tested doses. nih.gov An attempt was made to use a stable-isotope labeled version, Vigabatrin-13C-d2, to measure extraction efficiency from tissues, but this was met with challenges related to insufficient isotope enrichment in the commercial preparations. nih.gov

Steady-State S/R Enantiomer Ratios of Vigabatrin in Mouse Tissues

The table shows the ratio of S-(+)-Vigabatrin to R-(-)-Vigabatrin in various tissues of mice after 12 days of continuous subcutaneous infusion. Ratios are presented as mean ± SEM.

| Tissue | S/R Ratio (at 35 & 70 mg/kg/day) |

|---|---|

| Eye | 5.5 ± 0.2 |

| Visual Cortex (VC) | 3.9 ± 0.4 |

| Prefrontal Cortex (PFC) | 3.6 ± 0.3 |

| Liver | 2.9 ± 0.1 |

| Brain (Whole) | 1.5 ± 0.1 |

| Plasma | 0.74 ± 0.02 |

Pharmacokinetic simulations based on preclinical data often lead to the development of compartmental models. For vigabatrin, a two-compartment model with first-order elimination and a transit-compartment absorption model has been effectively used to describe its concentration-time data. nih.gov Such models incorporate data from preclinical studies and identify key covariates that influence the drug's pharmacokinetics. Preclinical research has established that body weight is a significant predictor of vigabatrin's apparent volume of distribution and clearance. nih.gov The rate of absorption has also been shown to be a key variable. nih.gov These foundational models, developed and refined with data from animal studies, are crucial for predicting systemic exposure and informing clinical trial design. nih.govnih.gov

Structure Activity Relationship Sar Studies and Analogue Design Facilitated by Isotopic Labeling

Elucidation of Key Structural Determinants for GABA-T Inhibition

Vigabatrin's efficacy as an irreversible inhibitor of GABA-T is intrinsically linked to its specific chemical structure, which is analogous to the natural substrate, GABA. nih.govwikipedia.org SAR studies have been pivotal in identifying the critical features of the Vigabatrin (B1682217) molecule that are essential for its inhibitory activity.

Contribution of Specific Functional Groups to Enzyme Binding and Reactivity

The vinyl group and the amino group of Vigabatrin are crucial for its mechanism of action. nih.gov Vigabatrin acts as a substrate for GABA-T, and its structural similarity to GABA allows it to bind to the enzyme's active site. nih.govresearchgate.net The vinyl group is the key to its irreversible inhibition. Once the enzyme acts on Vigabatrin, a reactive intermediate is formed that covalently binds to the enzyme, leading to its inactivation. drugbank.comnih.gov

Studies on conformationally rigid analogues of Vigabatrin have further highlighted the importance of the orientation of the carboxylate and amino groups for both substrate activity and inhibitory potential. nih.gov These findings underscore the precise structural requirements for effective interaction with the GABA-T active site and are crucial for the design of new, more potent inhibitors. nih.gov

Stereoisomeric Effects on Inhibitory Potency and Selectivity

Vigabatrin is administered as a racemic mixture, meaning it contains two stereoisomers (enantiomers) that are mirror images of each other: the (S)-(+)-enantiomer and the (R)-(-)-enantiomer. drugbank.com However, only the (S)-(+)-enantiomer is pharmacologically active as an inhibitor of GABA-T. drugbank.comnih.gov This stereoselectivity is a critical aspect of its SAR.

The (S)-form of Vigabatrin is the one that effectively inhibits GABA-T, a finding that correlates with observations in animal models where the (R)-form shows no anticonvulsant effect. nih.gov This suggests that the specific three-dimensional arrangement of the atoms in the (S)-enantiomer is essential for its proper binding and subsequent inactivation of the enzyme. Studies have indicated that the active (S)-(+) enantiomer may be actively transported into neurons and astrocytes, suggesting a greater uptake in the central nervous system. nih.gov

Rational Design of Novel GABA-T Inhibitors and Related Chemical Probes

The insights gained from SAR studies of Vigabatrin have paved the way for the rational design of new GABA-T inhibitors. By understanding which parts of the molecule are essential for activity, chemists can design new compounds with potentially improved properties, such as increased potency, better selectivity, or a more favorable pharmacokinetic profile.

For example, the synthesis and testing of cyclopentene (B43876) analogues of Vigabatrin were undertaken to explore the effects of conformational rigidity. nih.gov While these particular analogues did not show time-dependent inhibition like Vigabatrin, they acted as competitive inhibitors and good substrates for GABA-T. nih.gov The data from these studies, detailing the effects of carboxylate and amino group orientation and stereochemistry, provide valuable information for the future design of GABA-T inhibitors. nih.gov

Investigating the Impact of Isotopic Substitution on Binding Affinity and Reaction Rates in Research

Isotopic labeling, where an atom in a molecule is replaced by its isotope (e.g., replacing hydrogen with deuterium (B1214612) or carbon-12 with carbon-13), is a powerful technique in pharmaceutical research. musechem.com This method allows scientists to trace the metabolic fate of a drug and to study the mechanisms of drug action at a molecular level without significantly altering the compound's chemical properties. musechem.comresearchgate.net

The replacement of an atom with a heavier isotope can sometimes lead to a "kinetic isotope effect" (KIE), where the rate of a chemical reaction is altered. wikipedia.orglibretexts.org This is because the bond to the heavier isotope is generally stronger and requires more energy to break. taylorandfrancis.com By measuring the KIE, researchers can gain insights into the rate-determining step of a reaction and elucidate the reaction mechanism. wikipedia.orgtaylorandfrancis.com In the context of Vigabatrin-13C-d2, the isotopic substitution could potentially influence its binding affinity to GABA-T and the rate of the enzymatic reaction, providing valuable data for mechanistic studies. While specific studies on the KIE of Vigabatrin-13C-d2 are not detailed in the provided results, the principles of KIE are well-established and applicable. wikipedia.orglibretexts.org

Comparative Analysis with Non-Labeled Vigabatrin and Related Analogues in Mechanistic Studies

Comparative studies between isotopically labeled compounds like Vigabatrin-13C-d2 and their non-labeled counterparts are crucial for validating research findings and understanding the nuances of drug action. The use of stable isotope-labeled compounds as internal standards in pharmacokinetic studies is a common practice to ensure accuracy. nih.gov

In one study, researchers had intended to use stable-isotope labeled Vigabatrin (¹³C, ²H₂) to measure extraction efficiency from tissues but encountered challenges with the isotopic enrichment of the commercial preparation. nih.gov This highlights the technical considerations necessary for such comparative analyses.

Furthermore, comparing the effects of Vigabatrin with other GABAergic compounds, such as tiagabine, which has a different mechanism of action (inhibiting GABA uptake), provides a broader understanding of the GABA system. nih.gov Such comparative studies, whether with labeled or unlabeled compounds, are essential for defining the unique pharmacological profile of a drug.

Interactive Data Table: Stereoisomer Activity of Vigabatrin

| Stereoisomer | Pharmacological Activity | Target Enzyme | Effect |

| (S)-(+)-Vigabatrin | Active | GABA-Transaminase | Irreversible Inhibition |

| (R)-(-)-Vigabatrin | Inactive | GABA-Transaminase | No significant inhibition |

Interactive Data Table: Investigated Vigabatrin Analogues

| Analogue | Type | Effect on GABA-T |

| (1R, 4S)-(+)-4-Amino-2-cyclopentene-1-carboxylic acid | Conformationally Rigid | Competitive Inhibitor, Good Substrate |

| (4R)-(-)-4-amino-1-cyclopentene-1-carboxylic acid | Conformationally Rigid | Competitive Inhibitor, Good Substrate |

| d,l-3-amino-1-cyclopentene-1-carboxylic acid | Conformationally Rigid | Competitive Inhibitor, Good Substrate |

| d,l-trans-4-amino-2-cyclopentene-1-carboxylic acid | Conformationally Rigid | Competitive Inhibitor |

Emerging Research Applications and Future Directions for Vigabatrin 13c D2 Hydrochloride

Application in Proteomic and Metabolomic Research as a Labeled Standard and Tracer

Vigabatrin-13C-d2 (hydrochloride) is a stable isotope-labeled version of Vigabatrin (B1682217), an irreversible inhibitor of GABA transaminase (GABA-T). medchemexpress.com This labeling, which incorporates both carbon-13 and deuterium (B1214612) isotopes, makes it a valuable tool in proteomic and metabolomic research. medchemexpress.com Stable heavy isotopes are frequently integrated into drug molecules to serve as tracers for quantification throughout the drug development process. medchemexpress.com

In mass spectrometry-based applications, the known mass difference between the labeled and unlabeled compound allows for its use as an internal standard. This is crucial for accurate quantification of Vigabatrin in complex biological samples. The use of stable isotope-labeled compounds like Vigabatrin-13C-d2 can also aid in metabolic flux analysis, providing insights into the metabolic pathways of the drug. medchemexpress.com

While the primary use of Vigabatrin-13C-d2 is as a standard for analytical purposes, its role as a tracer can help elucidate the metabolic fate of Vigabatrin. Although research has noted that commercial preparations of labeled Vigabatrin (13C, 2H2) had insufficient isotope enrichment for certain applications, the principle of using such labeled compounds to gauge extraction efficiency and track metabolic pathways remains a key application in preclinical studies. nih.gov

Advancements in In Vivo Magnetic Resonance Spectroscopy for Neurochemical Analysis in Animal Models

In vivo Magnetic Resonance Spectroscopy (MRS) is a non-invasive technique that allows for the study of brain biochemistry. nih.gov Specifically, 13C MRS can detect certain neurochemicals and analyze their relationship with neuronal energy metabolism. nih.gov The use of 13C-labeled substrates with MRS provides a deeper understanding of neurometabolism, including the glutamate/GABA neurotransmission cycle. nih.gov

Studies using MRS have demonstrated that Vigabatrin administration leads to a significant increase in brain GABA levels. One study in patients with partial seizures showed a threefold increase in occipital GABA levels after treatment with Vigabatrin. nih.gov This ability to non-invasively monitor neurochemical changes is critical for understanding the pharmacodynamics of drugs like Vigabatrin.

While direct studies on Vigabatrin-13C-d2 with MRS are not extensively documented in the provided results, the established use of 13C MRS to track labeled substrates in the brain highlights its potential. nih.gov Future research could leverage Vigabatrin-13C-d2 in animal models with in vivo MRS to directly trace the compound's distribution and its effect on GABA metabolism in real-time, offering more precise insights into its neurochemical impact. This could be particularly valuable for investigating the mechanisms behind both its therapeutic effects and potential side effects. researchgate.net

Exploration of Novel Mechanistic Insights into GABA-T Function and Dysfunction

Vigabatrin is a well-characterized irreversible inhibitor of GABA-transaminase (GABA-T), the enzyme responsible for the breakdown of the inhibitory neurotransmitter GABA. drugs.compatsnap.comresearchgate.net By inhibiting GABA-T, Vigabatrin increases GABA concentrations in the brain, which helps to suppress the excessive neuronal activity that leads to seizures. patsnap.comresearchgate.net

The use of isotopically labeled Vigabatrin, such as Vigabatrin-13C-d2, in research can provide more nuanced insights into the mechanism of GABA-T inhibition. By tracing the labeled Vigabatrin and its metabolites, researchers can study the kinetics of GABA-T inactivation and the subsequent effects on GABA metabolism in greater detail. This can help to answer questions about the rate of GABA-T re-synthesis and how this relates to the duration of Vigabatrin's therapeutic effect. drugbank.com

Furthermore, understanding the precise interactions between Vigabatrin and GABA-T at a molecular level can shed light on the broader function and dysfunction of this critical enzyme in various neurological disorders.

Unanswered Questions and Future Research Trajectories in Neurochemical and Chemical Biology Research

Despite our understanding of Vigabatrin's primary mechanism of action, several questions remain, presenting fertile ground for future research. The use of Vigabatrin-13C-d2 (hydrochloride) will be instrumental in addressing these.

Key Unanswered Questions:

What are the precise metabolic pathways of Vigabatrin and its labeled counterpart in different tissues, and how do these relate to its therapeutic and adverse effects?

How does the inhibition of GABA-T by Vigabatrin-13C-d2 specifically alter the flux through related metabolic pathways, and can this be monitored in real-time using advanced techniques like 13C MRS?

Can we develop more efficient and cost-effective synthetic routes for producing highly enriched isotopically labeled compounds like Vigabatrin-13C-d2 to facilitate wider research use?

What are the long-term consequences of sustained elevated GABA levels on neuronal plasticity and network function, and can labeled tracers help elucidate these changes?

Future Research Trajectories:

Advanced Metabolic Profiling: Employing Vigabatrin-13C-d2 in combination with high-resolution mass spectrometry and NMR to create detailed maps of its metabolic fate and its impact on the broader metabolome.

Multi-Modal Imaging: Combining in vivo MRS with other imaging techniques like PET to simultaneously visualize drug distribution, receptor occupancy, and changes in neurochemical profiles in animal models.

Synthetic Methodology Development: Focusing on novel catalytic methods and enzymatic processes to improve the synthesis of complex isotopically labeled molecules.

Systems Biology Approaches: Integrating data from proteomics, metabolomics, and neuroimaging studies using labeled Vigabatrin to build comprehensive models of its effects on the central nervous system.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Vigabatrin-13C-d2 (hydrochloride) in biological matrices?

- Methodology : Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity. For example, employ a C18 column (e.g., 150 mm × 4.6 mm, 5 µm) with a mobile phase of methanol and phosphate buffer (e.g., 0.03 mol·L⁻¹ potassium dihydrogen phosphate) to optimize retention and resolution . Validate the method per ICH guidelines, including linearity (e.g., 1–100 µg·mL⁻¹), accuracy (recovery rates ≥98%), and precision (RSD <2%) .

Q. How is Vigabatrin-13C-d2 (hydrochloride) synthesized and characterized to ensure isotopic purity?